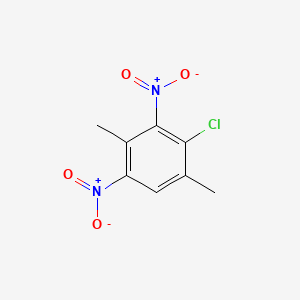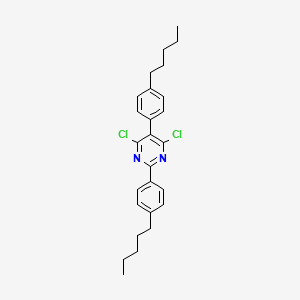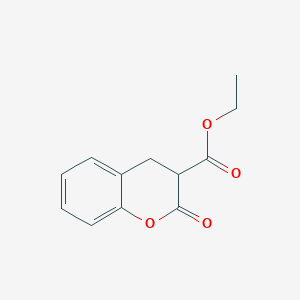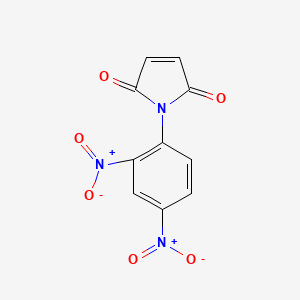![molecular formula C11H23N2O2P B13999425 Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate CAS No. 57943-56-3](/img/structure/B13999425.png)
Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,2-dimethylaziridin-1-yl)-propan-2-yloxy-phosphoryl]-2,2-dimethyl-aziridine is a compound with the molecular formula C₁₁H₂₃N₂O₂P and a molecular weight of 246.286 g/mol It is known for its unique structure, which includes two aziridine rings and a phosphoryl group
Vorbereitungsmethoden
The synthesis of 1-[(2,2-dimethylaziridin-1-yl)-propan-2-yloxy-phosphoryl]-2,2-dimethyl-aziridine typically involves the reaction of aziridine derivatives with phosphorylating agents. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield .
Analyse Chemischer Reaktionen
1-[(2,2-dimethylaziridin-1-yl)-propan-2-yloxy-phosphoryl]-2,2-dimethyl-aziridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2,2-dimethylaziridin-1-yl)-propan-2-yloxy-phosphoryl]-2,2-dimethyl-aziridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a precursor for bioactive molecules.
Wirkmechanismus
The mechanism of action of 1-[(2,2-dimethylaziridin-1-yl)-propan-2-yloxy-phosphoryl]-2,2-dimethyl-aziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(2,2-dimethylaziridin-1-yl)-propan-2-yloxy-phosphoryl]-2,2-dimethyl-aziridine include other aziridine derivatives and azetidines. These compounds share the characteristic strained ring structure, which makes them reactive and useful in polymer chemistry and other applications . 1-[(2,2-dimethylaziridin-1-yl)-propan-2-yloxy-phosphoryl]-2,2-dimethyl-aziridine is unique due to its specific phosphoryl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
57943-56-3 |
|---|---|
Molekularformel |
C11H23N2O2P |
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
1-[(2,2-dimethylaziridin-1-yl)-propan-2-yloxyphosphoryl]-2,2-dimethylaziridine |
InChI |
InChI=1S/C11H23N2O2P/c1-9(2)15-16(14,12-7-10(12,3)4)13-8-11(13,5)6/h9H,7-8H2,1-6H3 |
InChI-Schlüssel |
PWDGJQYBBNADOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(N1CC1(C)C)N2CC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B13999360.png)
![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)

![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)




